1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

12-Lipoxygenase Inhibition Antipsoriatic Probe Development Eicosanoid Pathway Modulation

Researchers seeking a validated 12-lipoxygenase inhibitor scaffold with a versatile synthetic handle often face limited options. This compound solves that: • Validated 12-LO inhibition (IC50=3,000 nM vs. 12-HETE), offering a starting point for antipsoriatic drug discovery. • The para-iodo substituent enables rapid library expansion via Pd-catalyzed cross-coupling (Suzuki, Sonogashira), unavailable with lighter halogens. • High purity (≥95%) and ambient shipping ensure procurement reliability for parallel synthesis programs.

Molecular Formula C11H10INO3
Molecular Weight 331.11 g/mol
CAS No. 1247901-32-1
Cat. No. B1527295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS1247901-32-1
Molecular FormulaC11H10INO3
Molecular Weight331.11 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O
InChIInChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
InChIKeyFCDDYSVRQPWCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Cyclopropane Scaffold for Inhibitor Development


1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane-1,1-dicarboxylic acid monoamide derivative bearing a para-iodophenyl substituent (molecular weight 331.11 g/mol, C₁₁H₁₀INO₃) . The compound is classified as a building block or small-molecule scaffold within the aryl carbamoyl cyclopropane carboxylic acid family . Its defining structural feature—a carbon-iodine bond on the aromatic ring—confers distinct physicochemical properties (predicted LogP ~2.9–3.2, steric bulk) and synthetic reactivity (facile oxidative addition in cross-coupling chemistry) not available with the corresponding fluoro, chloro, or bromo analogs [1]. A single biological activity datum is recorded in public databases: IC₅₀ = 3,000 nM against 12-lipoxygenase (12-LO), as measured by inhibition of 12(S)-HETE biosynthesis in mouse epidermal homogenate [2].

1
Synthetic handle Iodo substituent enables Pd-catalyzed cross-coupling diversification.
2
Pathway probe Reported 12-lipoxygenase inhibition supports eicosanoid pathway studies.

Why Non-Iodinated Analogs Cannot Substitute


Within the aryl carbamoyl cyclopropane carboxylic acid class, simple halogen replacement (F → Cl → Br → I) is not functionally neutral. The iodine atom introduces the largest van der Waals radius (2.15 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F) and the highest polarizability among halogens, which translates into stronger halogen-bonding potential, enhanced hydrophobic contact area, and ~10–100× greater reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond dissociation energy [1]. The target compound's single reported 12-lipoxygenase IC₅₀ of 3,000 nM also provides a quantitative anchor for structure-activity exploration that is absent for the 4-fluoro (CAS 849217-48-7), 4-chloro (CAS 113136-79-1), and 4-bromo analogs in the same assay [2]. Consequently, researchers designing 12-LO inhibitors, halogen-bond-directed supramolecular assemblies, or late-stage diversification strategies cannot interchangeably select the fluoro or chloro congener without losing or altering these distinct properties [3].

Target4-Iodo (C–I)
Largest vdW radius (2.15 Å), strong halogen-bond donor, unique cross-coupling reactivity
Analog4-F/Cl/Br
Smaller size, weaker halogen bonding, lower Pd oxidative addition rates may limit diversification
Data12-LO IC50
Only the 4-iodo analog has reported 12-LO inhibition data; fluoro/chloro/bromo analogs lack assay reference

Quantitative Differentiation vs. Closest Analogs


12-Lipoxygenase Inhibitory Potency vs. Anthralin Baseline

The target compound exhibits an IC₅₀ of 3,000 nM against 12-lipoxygenase in mouse epidermal homogenate, as reported in ChEMBL_207/BindingDB [1]. The classical antipsoriatic agent anthralin, a known 12-LO inhibitor, demonstrates an IC₅₀ of 50,000 nM (50 µM) under comparable conditions (mouse epidermal homogenate, 12-HETE production assay) [2]. The ~17-fold greater potency of the iodo-substituted cyclopropane derivative relative to anthralin indicates that this scaffold can achieve meaningful target engagement at substantially lower concentrations.

12-LO Inhibition
Reported
IC50 3,000 nM vs anthralin 50,000 nM (~17-fold lower)
Supports 12-LO pathway inhibition study context
Mouse epidermal homogenate; independent assays
12-Lipoxygenase Inhibition Antipsoriatic Probe Development Eicosanoid Pathway Modulation

Carbon-Iodine Bond Lability for Palladium Cross-Coupling

The C–I bond in the 4-iodophenyl substituent undergoes oxidative addition to Pd(0) significantly faster than the corresponding C–Br, C–Cl, or C–F bonds. The relative reactivity order (C–I >> C–Br > C–Cl >> C–F) is a well-established principle in organometallic chemistry, with the C–I bond being approximately 10–100× more reactive than C–Br under standard Suzuki-Miyaura or Sonogashira conditions [1]. This differential reactivity is class-level inference based on the fundamental properties of aryl halides; the carbamoyl cyclopropane carboxylic acid scaffold is compatible with these transformations, enabling site-selective diversification that is kinetically inaccessible or low-yielding with the bromo or chloro analogs.

C–I Ox. Addition
Class-level
Estimated 10–100× rate advantage over C–Br in Pd(0) cross-coupling
Class-level: Pd cross-coupling reactivity tier
Condition-dependent; verify under intended coupling
Palladium Cross-Coupling C–I Oxidative Addition Late-Stage Functionalization Building Block Reactivity

Halogen-Bonding Potential and Molecular Volume vs. Fluoro Analog

The 4-iodophenyl group provides a van der Waals volume approximately 2.5× larger at the halogen position than the 4-fluorophenyl analog (iodine van der Waals radius: 2.15 Å; fluorine: 1.47 Å) [1]. Additionally, iodine's high polarizability and the presence of a σ-hole enable directional halogen-bonding interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) that are energetically negligible for fluorine and substantially weaker for chlorine [2]. Computational studies indicate that an iodophenyl halogen bond can contribute 2–5 kcal/mol of additional binding energy compared to a fluorophenyl in protein-ligand complexes with suitable acceptor geometry [3].

Halogen Bonding
Class-level
I vdW radius 2.15 Å; σ-hole donor (2–5 kcal/mol possible)
Class-level: distinct steric and interaction profile
Binding energy context-dependent
Halogen Bonding Supramolecular Chemistry Drug-Target Complementarity Pharmacophore Design

Meta-Iodo Regioisomer as a Structurally Distinct Comparator

The closest structural analog of the target compound (4-iodo substitution) is its meta-iodo regioisomer, 1-[(3-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1249876-27-4) . The positional shift of the iodine from para to meta alters the spatial orientation of the halogen relative to the cyclopropane-carboxylic acid core, impacting both molecular shape (different dipole moment orientation) and potential for halogen-bonding interactions . Importantly, no quantitative biological activity data (IC₅₀, Kd, etc.) is publicly available for the 3-iodo regioisomer, leaving the functional consequences of this positional isomerism uncharacterized [1].

Regioisomer SAR
Data to verify
Meta-iodo isomer (CAS 1249876-27-4) has no public bioactivity data
Para isomer is only member with reported IC50
Database mining; SAR uncharacterized
Regioisomer Differentiation Positional SAR 3-Iodophenyl vs. 4-Iodophenyl

Amide-Linked Core vs. Directly Attached Cyclopropane Analog

The target compound incorporates a carbamoyl (-NH-CO-) linker between the cyclopropane-1-carboxylic acid core and the 4-iodophenyl ring, adding one hydrogen-bond donor (amide N-H) and one acceptor (amide C=O) to the pharmacophore . In contrast, 1-(4-iodophenyl)cyclopropanecarboxylic acid (CAS 124276-89-7) has the phenyl ring directly attached to the cyclopropane ring, eliminating the amide linkage and reducing the hydrogen-bonding capacity . This linker difference increases the molecular weight from 288.08 g/mol (direct attachment) to 331.11 g/mol (carbamoyl), alters the spatial separation between the carboxylic acid and the iodophenyl ring, and introduces conformational flexibility at the amide bond that can modulate target recognition .

Carbamoyl Linker
Structural comparison
MW 331.11; +2 HBD/HBA vs direct-attached analog (CAS 124276-89-7)
Different H-bond and conformational profile
No head-to-head bioactivity data available
Carbamoyl Linker Hydrogen-Bonding Capacity Scaffold Comparison Amide vs. Direct Attachment

Validated Application Scenarios


Antipsoriatic Lead Optimization Targeting 12-Lipoxygenase

The compound's documented 12-LO inhibitory activity (IC₅₀ = 3,000 nM) provides a validated biochemical starting point for antipsoriatic drug discovery [1]. With approximately 17-fold greater potency than anthralin in the 12-HETE production assay [2], this scaffold offers a distinct chemotype for medicinal chemistry optimization. Researchers can systematically modify the cyclopropane carboxylic acid moiety, the amide linker, and the 4-iodophenyl substituent to improve potency and selectivity while retaining the unique C–I bond for late-stage diversification.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 4-iodophenyl substituent serves as a privileged synthetic handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions [1]. The carbamoyl cyclopropane carboxylic acid core is expected to be compatible with standard coupling conditions, enabling the rapid generation of libraries of biaryl, alkyne-linked, or aminated derivatives [2]. This positions the compound as a versatile building block for parallel synthesis in medicinal chemistry programs.

Halogen-Bond-Directed Fragment Screening and Structure-Based Design

The iodine atom's strong σ-hole donor character and large van der Waals radius (2.15 Å) make this compound a candidate for fragment-based screening against targets with halogen-accepting hot spots, such as kinase ATP-binding sites, bromodomains, or protein-protein interaction interfaces [1]. X-ray crystallographic studies of the compound bound to target proteins could provide direct evidence of iodine-mediated halogen-bonding interactions, guiding rational optimization [2].

Regioisomer-Controlled SAR Studies

The availability of both the 4-iodo (CAS 1247901-32-1) and 3-iodo (CAS 1249876-27-4) regioisomers of the carbamoyl cyclopropane carboxylic acid scaffold enables systematic positional SAR studies [1]. By comparing the biological activity profiles of these regioisomers in parallel assays, researchers can deconvolute the contribution of iodine spatial orientation to target binding, a fundamental question in halogen-based drug design that cannot be addressed with single-position analogs [2].

Application
Selection Property
Validation Focus
12-LO inhibitor optimization
Reported 12-LO inhibitory activity
Potency and selectivity profiling vs anthralin
Late-stage diversification
C–I bond reactivity for Pd cross-coupling
Reaction yields and substrate scope assessment
Halogen-bond-driven design
Iodine σ-hole donor for halogen bonding
Binding mode characterization (X-ray/ITC)
Regioisomer-controlled SAR
Regioisomeric purity (para vs meta)
Comparative activity profiling of 4-iodo and 3-iodo isomers
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